1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone
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Overview
Description
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone is a compound belonging to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a methoxyethanone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazepine derivatives, including 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone, typically involves the reaction of 2-aminophenols with alkynones. One such method involves heating the reactants in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxazepine ring .
Industrial Production Methods
Industrial production methods for benzoxazepine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: These compounds are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. For instance, benzoxazepine derivatives have been shown to interact with neurotransmitter receptors and ion channels, which can modulate neuronal activity and produce anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: This compound shares a similar core structure but lacks the methoxyethanone moiety.
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These derivatives have various substitutions at the 7-position, which can alter their biological activity.
Uniqueness
1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone is unique due to its specific structural features, such as the methoxyethanone group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-12(14)13-6-7-16-11-5-3-2-4-10(11)8-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASYYWSRXALLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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